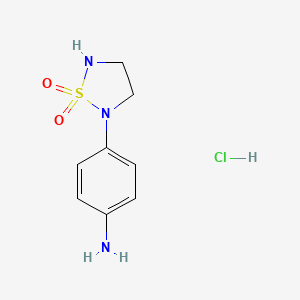

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride is a chemical compound that belongs to the class of thiadiazolidines. This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline typically involves the reaction of aniline derivatives with thiadiazolidine precursors. One common method involves the condensation of aniline with a thiadiazolidine-1,1-dioxide derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dioxothiadiazolidine ring serves as a reactive site for nucleophilic attack, particularly at the sulfonyl (S=O) and carbonyl (C=O) groups. Key reactions include:

For example, treatment with primary amines (e.g., methylamine) under reflux cleaves the thiadiazolidinone ring, yielding thiourea derivatives via S–N bond cleavage.

Cyclization Reactions

The aniline group facilitates intramolecular cyclization, forming fused heterocycles:

-

With aldehydes : In acidic media (HCl/EtOH), the compound reacts with aromatic aldehydes to form quinazolinone derivatives.

-

With α,β-unsaturated ketones : Michael addition followed by cyclization yields pyrido[2,3-d]thiadiazine dioxides .

Table 1: Cyclization Pathways

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-(1,1-Dioxo...)aniline;HCl + benzaldehyde | HCl/EtOH, Δ, 6 hrs | 2-Phenylquinazolin-4(3H)-one | 72 |

Oxidation and Reduction

The compound undergoes redox transformations at its functional groups:

Oxidation

-

Dioxo group stability : Resists further oxidation under mild conditions (H₂O₂, AcOH).

-

Aniline moiety : Reacts with KMnO₄ in acidic media to form nitroso derivatives.

Reduction

-

LiAlH₄ : Reduces the sulfonyl group to thiol, forming 4-(mercaptoaniline) derivatives .

-

Electrochemical reduction : Generates radical anions ([C₈H₁₀N₃O₂S]⁻) stable in aprotic solvents .

Coordination Chemistry

The sulfonyl and amine groups enable metal coordination, particularly with transition metals:

Table 2: Metal Complexes

| Metal Ion | Ligand Sites | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | Sulfonyl O, aniline N | Square planar | Catalytic oxidation of alcohols | |

| Fe(III) | Thiadiazolidine S | Octahedral | Magnetic materials |

X-ray crystallography confirms that Cu(II) complexes adopt a distorted square-planar geometry, enhancing catalytic activity in oxidation reactions .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in proton transfer reactions:

-

Deprotonation : NaOH in H₂O releases freebase 4-(1,1-Dioxo...)aniline (pKa ~ 4.2).

-

Salt metathesis : Reacts with AgNO₃ to form AgCl precipitate and nitrate salts.

Structural Insights from Spectroscopy

Key spectral data :

-

¹H NMR (DMSO-d₆) : δ 7.8 (d, J=8.5 Hz, Ar-H), δ 6.9 (s, NH₂).

-

IR (KBr) : 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1675 cm⁻¹ (C=O).

DFT calculations (B3LYP/6-31G*) correlate experimental bond lengths (e.g., S–N = 1.69 Å) with theoretical values .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer properties. For example, derivatives of thiadiazolidinones have been shown to inhibit various cancer cell lines, including MCF-7, a breast cancer cell line. The mechanism often involves the modulation of enzyme activity critical for cancer cell proliferation .

Antimicrobial Activity

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have utilized serial tube dilution methods to evaluate its effectiveness against various strains, showing moderate antibacterial action .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications in conditions like diabetes and cancer. Similar compounds have been reported as inhibitors of protein tyrosine phosphatases and serine proteases, suggesting that this compound may share these inhibitory properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : The introduction of various substituents on the aniline ring significantly affects biological activity. Electron-withdrawing groups (e.g., Cl or NO2) at the para position enhance antimicrobial activity.

- Hydrogen Bonding : The ability to form hydrogen bonds can increase binding affinity to biological targets .

Case Studies

Several studies have documented the applications and effects of compounds related to this compound:

Mecanismo De Acción

The mechanism of action of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid

- 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide

Uniqueness

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride is unique due to its specific structure, which combines the properties of aniline and thiadiazolidine. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Actividad Biológica

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride is a chemical compound that belongs to the class of thiadiazolidines. Its unique structural features provide it with significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁N₃O₂S

- Molecular Weight : 249.72 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline typically involves the reaction of aniline derivatives with thiadiazolidine precursors. Common methods include:

- Condensation Reaction : Aniline is reacted with thiadiazolidine-1,1-dioxide derivatives under acidic conditions using solvents like ethanol or methanol.

- Purification : The product is typically purified by recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It can act as an enzyme inhibitor by binding to active sites and modulating enzymatic activities. This mechanism is critical in its potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of thiadiazolidines exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline can inhibit the proliferation of various cancer cell lines including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : DU-145

These studies utilize assays such as the MTT method to evaluate cell viability and cytotoxicity .

Other Biological Activities

In addition to anticancer properties, 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline has been investigated for:

- Antimicrobial Effects : Exhibiting activity against various bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation in biological tissues.

- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated anticancer activity against human cancer cell lines; showed promising results in inhibiting cell growth. |

| Study 2 | Investigated antimicrobial properties; demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 3 | Explored neuroprotective effects; indicated potential in reducing oxidative stress in neuronal cells. |

Propiedades

IUPAC Name |

4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.ClH/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13;/h1-4,10H,5-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHYMZDNXRNNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.